4'-Nitroacetophenone semicarbazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

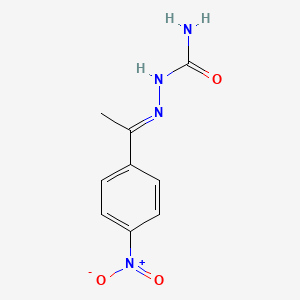

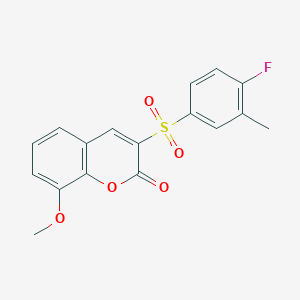

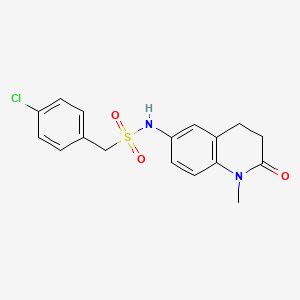

4’-Nitroacetophenone semicarbazone is a chemical compound with the molecular formula C9H10N4O3 . It is a derivative of acetophenone, which is an interesting synthon in most organic reactions .

Synthesis Analysis

The synthesis of 4’-Nitroacetophenone semicarbazone involves a series of chalcone-based 4-Nitroacetophenone derivatives designed and synthesized by the single-step condensation method . These compounds were identified by 1H NMR, 13C NMR, MS, and FTIR analysis .Molecular Structure Analysis

The 4’-Nitroacetophenone semicarbazone molecule contains a total of 26 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitro group (aromatic), and 1 hydrazone .Chemical Reactions Analysis

4’-Nitroacetophenone semicarbazone is involved in various chemical reactions. For instance, Ru/TiO2 catalysts exhibit excellent catalytic performance for selective reduction of 4-nitroacetophenone to 4-aminoacetophenone at normal temperature and atmospheric hydrogen pressure .Physical And Chemical Properties Analysis

4’-Nitroacetophenone semicarbazone has a molecular weight of 222.20 g/mol . It has 2 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . The exact mass and monoisotopic mass are 222.07529019 g/mol . The topological polar surface area is 113 Ų .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

4'-Nitroacetophenone semicarbazone derivatives have been explored for their antibacterial and antifungal activities. Some studies have found these compounds to exhibit high biological activities, particularly against certain strains of bacteria and fungi, suggesting their potential as therapeutic agents in the treatment of infectious diseases (Fesenko, Yankov, & Shutalev, 2019).

Anti-Trypanosomal Activity

Research has shown that certain 4'-Nitroacetophenone semicarbazone derivatives possess significant anti-trypanosomal properties, making them potential candidates for the development of new treatments for trypanosomiasis. This application is particularly relevant considering the need for more effective and less toxic treatment options for diseases like Chagas disease and sleeping sickness (Cerecetto et al., 1998; Pérez-Rebolledo et al., 2008).

Synthesis of Nanocrystalline Materials

Semicarbazone derivatives have been utilized in the synthesis of nanocrystalline materials, such as copper oxide. These materials have applications in various fields, including electronics and catalysis. The ability to synthesize nano-sized materials using semicarbazone derivatives opens up new possibilities in materials science and nanotechnology (Rana, Janwadkar, & Yadav, 2021).

Chemical Transformation Studies

4'-Nitroacetophenone semicarbazone has been a subject of study for chemical transformation processes. These studies provide insights into the behavior of these compounds under different chemical conditions, which is crucial for their application in synthetic chemistry (Pal et al., 2003).

Development of Anticonvulsant Drugs

Semicarbazone compounds, including those derived from 4'-Nitroacetophenone, have been extensively investigated for their anticonvulsant properties. This research is significant in the development of new antiepileptic drugs, offering potential alternatives to existing medications (Pandeya, 2012; Pandeya et al., 1999).

Organic Semiconductor Research

The semicarbazones of 4'-Nitroacetophenone have been studied for their potential as organic semiconductors. This research is relevant in the field of electronics, particularly in the development of new types of organic semiconductor materials (Mikhail & Elías, 1968).

Photonic and Optoelectronic Applications

Semicarbazone of acetophenone, a related compound, has been identified as a potential material for photonic and optoelectronic applications. Its ability to form crystals suitable for these applications highlights the versatility of semicarbazone derivatives in advanced technology sectors (Vijayan et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Acetophenone and its derivatives, including 4’-Nitroacetophenone semicarbazone, have been utilized in the synthesis of many heterocyclic compounds . They are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions in the field of drug discovery and development.

Wirkmechanismus

Target of Action

Related compounds such as 4-nitroacetophenone thiosemicarbazone have been studied and found to interact with epidermal growth factor receptors (egfr), polo-like kinase-1 (plk1), and vascular endothelial growth factor receptors (vegfr) . These proteins play crucial roles in cell proliferation and angiogenesis, making them potential targets for anticancer therapies .

Mode of Action

It is known that related compounds can bind to the amino acid residues of their target proteins, potentially inhibiting their function . This interaction could lead to changes in cellular processes, such as cell proliferation and angiogenesis .

Biochemical Pathways

Given the potential targets of related compounds, it is plausible that this compound could affect pathways related to cell proliferation, apoptosis, and angiogenesis .

Result of Action

Based on the potential targets of related compounds, it is plausible that this compound could inhibit cell proliferation and angiogenesis, potentially leading to the death of cancer cells .

Eigenschaften

IUPAC Name |

[(E)-1-(4-nitrophenyl)ethylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWIWSSRLKCYGQ-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Nitroacetophenone semicarbazone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2621489.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)